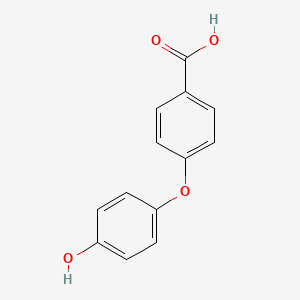

4-(4-Hydroxyphenoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXPCYHWTLAVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346839 | |

| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-76-5 | |

| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-HYDROXY-PHENOXY)-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Hydroxyphenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-hydroxyphenoxy)benzoic acid, a valuable building block in the development of pharmaceuticals, liquid crystals, and advanced polymers. This document details a robust synthetic protocol, outlines key characterization methodologies, and presents precise analytical data for the verification of the compound's identity and purity.

Introduction

This compound is a diphenoxy ether derivative possessing both a carboxylic acid and a hydroxyl functional group. This bifunctionality makes it an important monomer and intermediate for creating complex molecular architectures. Its structural rigidity and potential for hydrogen bonding are key attributes for its application in materials science, particularly in the synthesis of high-performance polymers and liquid crystalline materials. In the pharmaceutical realm, the diaryl ether motif is a common scaffold in a variety of biologically active compounds.

Synthesis of this compound

The formation of the diaryl ether linkage is the central transformation in the synthesis of this compound. The most common and reliable methods for this purpose are the Ullmann condensation and the Williamson ether synthesis, both of which involve the coupling of a phenoxide with an aryl halide. The protocol described below is a generalized procedure based on these classical methods, specifically the copper-catalyzed Ullmann-type reaction between a salt of hydroquinone and 4-chlorobenzoic acid.

Synthesis Signaling Pathway

The synthesis proceeds via a nucleophilic aromatic substitution mechanism, catalyzed by a copper species. The phenoxide, acting as the nucleophile, displaces the halide on the benzoic acid ring.

Physicochemical Properties of 4-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide

An in-depth technical guide to the physicochemical properties of 4-(4-Hydroxyphenoxy)benzoic acid, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a diaryl ether derivative of significant interest in various fields, including materials science and as a potential scaffold in medicinal chemistry. Its molecular architecture, which includes two aromatic rings, a carboxylic acid functional group, and a phenolic hydroxyl group, confers a distinct set of physicochemical characteristics that are crucial for its application and development. This guide provides a detailed overview of these properties, along with standardized protocols for its synthesis and a visual representation of the synthetic workflow.

Core Physicochemical Properties

| Property | Value | Reference / Method |

| Molecular Formula | C₁₃H₁₀O₄ | - |

| Molecular Weight | 230.22 g/mol | |

| Physical Form | Solid | |

| Melting Point | 196 °C | |

| Boiling Point | 427.8 ± 30.0 °C (at 760 mmHg) | |

| Solubility | No experimental data available | - |

| pKa | No experimental data available | - |

| XlogP (Predicted) | 3.6 | PubChem |

Note: The absence of experimental solubility and pKa data in the current literature highlights an area for future research to fully characterize this compound. The predicted XlogP suggests a moderate degree of lipophilicity.

Experimental Protocols for Synthesis

The formation of the diaryl ether linkage in this compound can be efficiently achieved through well-established synthetic methodologies. The two most common and reliable approaches are the Williamson ether synthesis and the Ullmann condensation. The following are detailed experimental protocols adapted from general procedures for these reactions.

This classical method involves the nucleophilic substitution of a halide by a phenoxide ion. For the synthesis of this compound, this is typically achieved by reacting a salt of hydroquinone with a 4-halobenzoic acid derivative.

Materials:

-

4-Halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid)

-

Hydroquinone

-

Potassium carbonate (K₂CO₃) or an alternative inorganic base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Copper(I) iodide (CuI) (optional, as a catalyst)

-

Dilute hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of hydroquinone (1.1 equivalents) and 4-halobenzoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

A catalytic amount of CuI can be added to facilitate the reaction, particularly if a less reactive aryl halide is used.

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen) and maintain for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Acidify the aqueous mixture to a pH of 2-3 with dilute HCl to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Dry the purified product under vacuum to yield this compound.

The Ullmann condensation is a copper-catalyzed reaction that is highly effective for the formation of diaryl ethers, especially when dealing with less reactive aryl halides.

Materials:

-

4-Iodobenzoic acid or 4-bromobenzoic acid

-

Hydroquinone

-

Copper powder or copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Pyridine or other high-boiling polar solvent

-

Dilute hydrochloric acid (HCl) for workup

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 4-halobenzoic acid (1.0 equivalent), hydroquinone (1.2 equivalents), copper catalyst (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the high-boiling solvent (e.g., pyridine) and heat the mixture to reflux (typically 150-200 °C) under an inert atmosphere for 18-36 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent and wash with dilute HCl, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

-

Purify the crude material by recrystallization or silica gel chromatography as described in the Williamson ether synthesis protocol.

-

Dry the final product under vacuum.

Synthesis Workflow Diagram

The following diagram provides a generalized visual representation of the key stages involved in the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

An In-Depth Technical Guide to 4-(4-Hydroxyphenoxy)benzoic acid (CAS Number: 500-76-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxyphenoxy)benzoic acid, with the CAS number 500-76-5, is a notable organic compound characterized by a diaryl ether linkage connecting a hydroquinone and a benzoic acid moiety. This structure confers upon it a unique combination of chemical properties that make it a valuable building block in materials science, particularly in the synthesis of high-performance liquid crystal polymers. While its direct biological activities and mechanisms of action are not extensively documented in publicly available research, its structural components—hydroquinone and 4-hydroxybenzoic acid—are well-studied for their significant biological effects, including antioxidant, anti-inflammatory, and estrogenic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed plausible protocols for its synthesis, and a review of the biological activities of its constituent parent molecules to infer its potential pharmacological relevance.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 500-76-5 |

| Molecular Formula | C₁₃H₁₀O₄ |

| Molecular Weight | 230.22 g/mol |

| Melting Point | 196 °C |

| Boiling Point | 427.8 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| XLogP3 | 3.6 |

| PSA (Polar Surface Area) | 66.8 Ų |

Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature. However, based on established organic chemistry principles, two primary synthetic routes are proposed: the Williamson Ether Synthesis and the Ullmann Condensation.

Proposed Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a classical and versatile method for forming ethers. In this proposed pathway, the sodium salt of hydroquinone (sodium hydroquinonate) would act as the nucleophile, attacking an electrophilic aryl halide, such as methyl 4-bromobenzoate, followed by hydrolysis of the ester.

Solubility Profile of 4-(4-Hydroxyphenoxy)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(4-Hydroxyphenoxy)benzoic acid in organic solvents. An extensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. This document, therefore, provides a detailed theoretical solubility profile based on its molecular structure and outlines a comprehensive, standard experimental protocol for its determination. This guide is intended to equip researchers with the necessary information to assess its likely behavior in various solvent systems and to design robust experimental procedures for quantitative solubility measurement.

Introduction

This compound (CAS No. 500-76-5) is a molecule of interest in materials science and pharmaceutical development due to its rigid, aromatic structure combined with functional groups capable of hydrogen bonding. It possesses a diphenyl ether core, a carboxylic acid group, and a phenolic hydroxyl group. Understanding its solubility in organic solvents is critical for its synthesis, purification, formulation, and application. Despite its relevance, specific quantitative solubility data is not readily found in published literature. This guide provides a foundational understanding of its expected solubility and a practical framework for its experimental determination.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The presence of both a carboxylic acid and a phenolic hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. Therefore, it is expected to exhibit moderate to good solubility in polar protic solvents that can engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors. Given the compound's hydrogen bond donating capabilities, it is predicted to be soluble in these solvents, particularly in strong polar aprotic solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, relatively nonpolar diphenyl ether backbone constitutes a significant portion of the molecule. However, the highly polar carboxylic acid and hydroxyl groups will likely limit its solubility in nonpolar solvents. Low to negligible solubility is expected in solvents like hexane.

Experimental Determination of Solubility

Due to the absence of published data, experimental determination is necessary. The most common and reliable method for determining the equilibrium solubility of a crystalline solid in a solvent is the isothermal shake-flask method .

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials or flasks

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at the experimental temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown samples.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its molecular structure provides a basis for predicting its qualitative solubility behavior. For drug development and materials science applications, precise solubility data is indispensable. The detailed isothermal shake-flask protocol and workflow provided in this guide offer a robust framework for researchers to experimentally determine the solubility of this compound in various organic solvents, enabling further research and development.

Spectroscopic Analysis of 4-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-(4-Hydroxyphenoxy)benzoic acid. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data and general experimental protocols. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 231.0652 |

| [M+Na]⁺ | 253.0471 |

| [M-H]⁻ | 229.0506 |

| [M+NH₄]⁺ | 248.0917 |

| [M+K]⁺ | 269.0210 |

Data sourced from computational predictions.

Experimental Protocols

The following sections detail standard methodologies for obtaining NMR, FT-IR, and Mass Spectrometry data for a solid aromatic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Reference the chemical shifts to the internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the characteristic absorption bands corresponding to the functional groups expected in this compound (e.g., O-H, C=O, C-O, aromatic C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization ([M+H]⁺ or [M-H]⁻).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (for a Quadrupole Time-of-Flight - QTOF instrument):

-

Ionization Mode: ESI positive and/or negative.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 5-10 L/min.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan.

-

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).

-

If fragmentation data (MS/MS) is acquired, analyze the fragment ions to deduce structural information.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between molecular properties and spectroscopic techniques.

Thermal Decomposition of 4-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 4-(4-hydroxyphenoxy)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from closely related aromatic carboxylic acids and ethers to propose a likely thermal degradation pathway. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the potential thermal stability and decomposition products of this molecule. The guide includes hypothesized decomposition pathways, tabulated thermal data of analogous compounds, and standardized experimental protocols for further investigation.

Introduction

This compound is a molecule of interest in various fields, including polymer chemistry and drug discovery, owing to its rigid structure and functional groups that allow for further chemical modifications. Understanding the thermal stability and decomposition behavior of this compound is critical for its application in materials science, where processing often occurs at elevated temperatures, and in pharmaceutical development, where thermal stability can impact drug formulation, storage, and safety.

This guide will explore the expected thermal decomposition of this compound by examining the behavior of its constituent chemical moieties: a carboxylic acid group, a diaryl ether linkage, and a hydroxyl group on a phenyl ring.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process, primarily influenced by the sequential degradation of its functional groups.

-

Initial Stage: Decarboxylation: The carboxylic acid group is expected to be the most thermally labile functional group. The presence of the electron-donating phenoxy group may facilitate decarboxylation. This initial decomposition step would likely result in the formation of 4-hydroxydiphenyl ether and carbon dioxide.

-

Second Stage: Ether Linkage Cleavage: Following decarboxylation, at higher temperatures, the diaryl ether bond is expected to cleave. Aromatic ethers are generally characterized by high thermal stability[1]. The cleavage of the C-O-C bond would likely proceed via a homolytic mechanism, generating radical intermediates.

-

Final Products: The subsequent reactions of these radical species could lead to a variety of smaller aromatic compounds, such as phenol and benzene, as well as recombination products forming more complex polyaromatic structures.

Quantitative Data from Analogous Compounds

To substantiate the predicted decomposition behavior, thermal analysis data for structurally related compounds are presented below. These data provide a benchmark for the expected decomposition temperatures and products of this compound.

| Compound | Analysis Type | Key Observations | Reference |

| Benzoic Acid | Pyrolysis | Main products at 475-499 °C are CO2 and benzene. | |

| 4-Hydroxybenzoic Acid | Pyrolysis-GC/MS | At 500 °C, phenol is the only detected decomposition product. | |

| Diphenyl Ether | Thermal Decomposition | Stable up to approximately 440-450 °C. Decomposition can lead to the formation of dibenzofuran. | [1] |

Proposed Thermal Decomposition Pathway

Based on the chemistry of the functional groups and data from analogous compounds, a plausible thermal decomposition pathway for this compound is proposed. The initial step is the decarboxylation to form 4-hydroxydiphenyl ether, which then undergoes ether linkage cleavage at higher temperatures to yield phenol and other aromatic fragments.

References

Unveiling the Elusive Crystal Structure of 4-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxyphenoxy)benzoic acid, a molecule with potential significance in materials science and pharmaceutical development, presents a case of elusive structural characterization. Despite its synthesis and availability from commercial suppliers, a comprehensive search of crystallographic databases and the scientific literature has not yielded a publicly available, experimentally determined crystal structure. This technical guide addresses this data gap by providing a detailed overview of the methodologies required for its structural elucidation, a plausible synthetic route, and an examination of the biological significance of its parent compound, p-hydroxybenzoic acid. This document is intended to serve as a foundational resource for researchers seeking to characterize this and related phenoxybenzoic acid derivatives.

Introduction

Phenoxybenzoic acids represent a class of organic compounds with diverse applications, ranging from building blocks for advanced polymers to scaffolds for pharmacologically active agents. The specific arrangement of substituents on the aromatic rings dictates their molecular conformation, crystal packing, and, consequently, their macroscopic properties. Understanding the three-dimensional structure of this compound is therefore a critical step in unlocking its full potential for structure-activity relationship (SAR) studies and rational molecular design. This guide provides the necessary theoretical and practical framework to pursue the crystallographic analysis of this compound.

Synthesis and Crystallization

Proposed Synthetic Protocol: Ullmann Condensation

This reaction would involve the copper-catalyzed coupling of a 4-halobenzoic acid with hydroquinone.

Reaction Scheme:

Detailed Methodology:

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodobenzoic acid (1 equivalent) and hydroquinone (1.2 equivalents) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Catalyst and Base Addition: Add a catalytic amount of a copper(I) salt, such as cuprous iodide (CuI, 0.1 equivalents), and a stoichiometric amount of a base, typically potassium carbonate (K₂CO₃, 2 equivalents).

-

Reaction Execution: Heat the reaction mixture to a temperature of 120-160 °C and maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: After cooling to room temperature, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.

Experimental Protocol:

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system in which the purified this compound has moderate solubility. Good candidates often include ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.

-

Temperature Gradient: Slowly cool a saturated solution from an elevated temperature to room temperature or below. This can be achieved by placing the solution in a programmable heating/cooling block or a well-insulated container.

Prospective Crystallographic Analysis

Once suitable single crystals are obtained, the following workflow would be employed for structure determination.

Data Collection and Processing

Experimental Workflow:

Anticipated Crystallographic Data

While the specific data for this compound is unknown, we can anticipate the types of quantitative information that would be obtained and presented in a structured format.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

| Parameter | Expected Value/Type |

| Empirical formula | C₁₃H₁₀O₄ |

| Formula weight | 230.22 g/mol |

| Temperature | 100(2) K or 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic or Orthorhombic (likely) |

| Space group | e.g., P2₁/c or Pca2₁ |

| Unit cell dimensions | a = ? Å, α = 90° |

| b = ? Å, β = ?° | |

| c = ? Å, γ = 90° | |

| Volume | ? ų |

| Z (molecules per unit cell) | 2, 4, or 8 |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ?° |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2σ(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°).

| Bond/Angle | Length (Å) / Angle (°) |

| C-O (ether) | ~1.36 - 1.42 |

| C-O (hydroxyl) | ~1.35 - 1.39 |

| C=O (carboxyl) | ~1.20 - 1.25 |

| C-O (carboxyl) | ~1.30 - 1.35 |

| C-O-C (ether) | ~115 - 120 |

| O-C=O (carboxyl) | ~120 - 125 |

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound are not extensively documented, its parent compound, 4-hydroxybenzoic acid (4-HBA), is a well-studied metabolite with various biological roles. 4-HBA is a key intermediate in the biosynthesis of coenzyme Q10 (CoQ10), an essential component of the electron transport chain.[1] It is also a breakdown product of dietary polyphenols by the gut microbiota.[2]

The general biological activities of p-hydroxybenzoic acid and its derivatives include antioxidant, anti-inflammatory, and antimicrobial effects.[3] These activities can often be traced back to the modulation of key signaling pathways.

Coenzyme Q10 Biosynthesis Pathway

4-HBA serves as the aromatic ring precursor for CoQ10. Understanding this pathway is crucial for drug development professionals, as CoQ10 deficiencies are implicated in a range of mitochondrial diseases.

Conclusion

The crystal structure of this compound remains an open question in the scientific community. This technical guide provides a comprehensive roadmap for researchers to pursue its synthesis, crystallization, and structural elucidation. The detailed protocols for synthesis and single-crystal X-ray diffraction, combined with an understanding of the potential biological relevance inherited from its parent structure, offer a solid foundation for future investigations. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of structure-property relationships within the phenoxybenzoic acid class and pave the way for the rational design of novel materials and therapeutic agents.

References

A Technical Deep Dive into the Biological Activities of 4-(4-Hydroxyphenoxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of 4-(4-hydroxyphenoxy)benzoic acid. While research on this specific scaffold is emerging, this document synthesizes available data on its biological potential, alongside methodologies from closely related analogues, to offer a predictive framework and guide future research and development. The focus is on quantifiable biological activities, detailed experimental protocols, and the underlying molecular pathways.

Overview of Biological Potential

Derivatives of this compound, a diaryl ether, are being explored for a range of therapeutic applications. The core structure presents opportunities for modification to enhance potency and selectivity against various biological targets. The primary areas of investigation include enzyme inhibition, antimicrobial effects, and anticancer activities. This guide will delve into the specifics of these activities, presenting the quantitative data available and the experimental contexts.

Enzyme Inhibition: Tyrosinase

A significant area of investigation for phenolic compounds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[1][2] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[1] Benzoic acid derivatives have been identified as effective tyrosinase inhibitors, with the ability to chelate the copper ions in the enzyme's active site.

Quantitative Data: Tyrosinase Inhibition

While specific data for this compound derivatives is limited in publicly available literature, the following table includes data for structurally related benzoic acid derivatives that provide a basis for understanding potential activity.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| 2-((3-Acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate | Mushroom Tyrosinase | 27.35 | - | [3] |

| 2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate | Mushroom Tyrosinase | 23.8 | Noncompetitive | [2] |

| 2-aminobenzoic acid | Mushroom Tyrosinase (monophenolase) | 5.15 | Non-competitive | [1] |

| 4-aminobenzoic acid | Mushroom Tyrosinase (monophenolase) | 3.8 | Non-competitive | [1] |

| Nicotinic acid | Mushroom Tyrosinase (monophenolase) | 1210 | Competitive | [1] |

| Picolinic acid | Mushroom Tyrosinase (monophenolase) | 1970 | Competitive | [1] |

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a generalized protocol for determining the tyrosinase inhibitory activity of test compounds, based on common methodologies.[1]

Objective: To determine the concentration of a test compound required to inhibit 50% of the tyrosinase activity (IC50).

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well microplate, add the tyrosinase solution to wells containing various concentrations of the test compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the central role of tyrosinase in the melanin biosynthesis pathway, which is the target for the inhibitors discussed.

Caption: Role of Tyrosinase in Melanin Synthesis and Point of Inhibition.

Antimicrobial Activity

Derivatives of p-hydroxy benzoic acid have demonstrated notable antimicrobial properties.[4][5] The structural modifications, such as the formation of esters or Schiff bases, have been shown to enhance this activity.[4]

Quantitative Data: Antimicrobial Activity

The following table presents data on the antimicrobial activity of azo derivatives of 4-hydroxybenzoic acid against various pathogens, indicating the potential for this class of compounds.

| Compound Code | Test Organism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |

| 4b | E. Coli | 3.0 | 22 | [5] |

| 4c | E. Coli | 2.0 | 18 | [5] |

| 4f | E. Coli | 3.0 | 18 | [5] |

| 4b | S. aureus | 3.0 | 22 | [5] |

| 4h | S. aureus | 0.5 | 14 | [5] |

Experimental Protocol: Disc Diffusion Method

The disc diffusion method is a standard procedure for evaluating the antimicrobial activity of chemical substances.[5]

Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the compound.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Nutrient agar plates

-

Sterile filter paper discs

-

Test compounds dissolved in a suitable solvent (e.g., ethanol)

-

Incubator

Procedure:

-

Prepare solutions of the test compounds at various concentrations.[5]

-

Impregnate sterile filter paper discs with the test compound solutions and allow them to dry.[5]

-

Prepare a uniform lawn of the target microorganism on the surface of a nutrient agar plate.

-

Place the impregnated discs onto the surface of the agar.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[5]

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[5]

Experimental Workflow: Antimicrobial Screening

The workflow for screening compounds for antimicrobial activity is depicted below.

Caption: Workflow for the Disc Diffusion Antimicrobial Assay.

Anticancer Activity

Naturally occurring benzoic acid derivatives have been shown to inhibit cancer cell growth by targeting histone deacetylases (HDACs).[6] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[6]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Dihydroxybenzoic Acid (DHBA) | HeLa (Cervical Cancer) | ~25 | [6] |

| Dihydroxybenzoic Acid (DHBA) | SiHa (Cervical Cancer) | ~30 | [6] |

| Dihydroxybenzoic Acid (DHBA) | HCT-116 (Colorectal Cancer) | ~40 | [6] |

| Dihydroxybenzoic Acid (DHBA) | HCT-15 (Colorectal Cancer) | ~50 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HeLa, HCT-116)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathway: HDAC Inhibition and Apoptosis

The inhibition of HDACs by certain benzoic acid derivatives can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis (programmed cell death).

Caption: Mechanism of Apoptosis Induction via HDAC Inhibition.

Conclusion and Future Directions

The this compound scaffold holds promise as a template for the development of novel therapeutic agents. While direct biological data for this specific class of derivatives is still emerging, the activities of related benzoic acid compounds in enzyme inhibition, antimicrobial, and anticancer applications provide a strong rationale for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. In particular, exploring substitutions on both phenyl rings could lead to the discovery of potent and selective compounds for various therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such research endeavors.

References

- 1. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Hydroxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Hydroxyphenoxy)benzoic acid, a molecule of interest in materials science and potentially in pharmaceutical development. This document details its physicochemical properties, outlines a probable synthesis methodology, and explores its primary application in the formulation of advanced polymers. While direct biological data on the compound is limited, this guide also touches upon the known biological activities of its parent compound, 4-hydroxybenzoic acid, to provide a broader context for future research.

Introduction

This compound is an aromatic carboxylic acid characterized by a phenoxy linkage between a hydroquinone and a benzoic acid moiety. Its rigid structure and the presence of functional groups at both ends of the molecule make it a valuable monomer for the synthesis of high-performance polymers, particularly liquid crystal polymers (LCPs). While its historical discovery is not prominently documented, its synthesis logically follows from established chemical reactions like the Ullmann condensation. This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Melting Point | 196 °C | [1] |

| Boiling Point | 427.8 ± 30.0 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | 4°C, under nitrogen | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in readily available literature. However, based on the synthesis of analogous diaryl ethers, the Ullmann condensation is a highly probable and effective method. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

Proposed Synthesis Workflow: Ullmann Condensation

A likely synthetic route involves the reaction of a salt of 4-bromobenzoic acid with hydroquinone in the presence of a copper catalyst. Protecting groups may be necessary for the hydroxyl and carboxyl groups to prevent side reactions.

References

theoretical studies on 4-(4-Hydroxyphenoxy)benzoic acid molecular structure

An In-depth Technical Guide on the Theoretical Studies of 4-(4-Hydroxyphenoxy)benzoic Acid Molecular Structure

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of this compound. The document outlines the computational methodologies employed and presents key quantitative data derived from these theoretical models. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its molecular structure and electronic properties is crucial for elucidating its behavior and potential applications. Theoretical studies, particularly those employing quantum chemical calculations, provide valuable insights into the molecule's geometry, stability, and reactivity at the atomic level. These computational approaches are instrumental in predicting molecular properties and guiding experimental research.

A significant theoretical investigation on this compound was conducted using Hartree-Fock (HF) and Density Functional Theory (DFT) methods.[1] The DFT approach, specifically with the B3LYP functional and a 6-311G(d,p) basis set, has been shown to provide optimized geometrical parameters that are in good agreement with experimental data.[1] This guide will focus on the data and methodologies from such theoretical frameworks.

Experimental Protocols (Computational Methodology)

The theoretical data presented in this guide is based on quantum chemical calculations performed using the Gaussian 09 software package. The molecular structure of this compound was optimized using Density Functional Theory (DFT).

Methodology Workflow:

References

Methodological & Application

Application Notes and Protocols: Synthesis of Liquid Crystal Polymers Using 4-(4-Hydroxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Crystal Polymers (LCPs) represent a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and mechanical properties. These characteristics arise from the spontaneous alignment of their rigid-chain molecules in the molten state, forming a liquid crystalline phase. A key monomer in the synthesis of certain thermotropic LCPs is 4-(4-Hydroxyphenoxy)benzoic acid. This monomer, upon polymerization, forms a wholly aromatic polyester with a rigid, linear structure conducive to the formation of liquid crystalline domains.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of liquid crystal polymers derived from this compound. The primary method described is a two-step process involving the acetylation of the monomer followed by melt polycondensation.

Synthesis Pathway

The synthesis of poly(4-hydroxyphenoxy)benzoic acid) proceeds through a two-step reaction. The first step is the acetylation of the phenolic hydroxyl group of this compound with acetic anhydride to form the acetylated monomer, 4-acetoxy-(4-phenoxy)benzoic acid. This step is crucial as the direct esterification of the phenolic hydroxyl group is difficult. The second step is the melt polycondensation of the acetylated monomer, where acetic acid is eliminated at high temperatures under vacuum to drive the polymerization reaction forward, yielding the final liquid crystal polymer.

Application Notes and Protocols for 4-(4-Hydroxyphenoxy)benzoic Acid in Polyetherketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(4-hydroxyphenoxy)benzoic acid as a co-monomer in the synthesis of advanced polyetherketone (PEK) copolymers. The incorporation of this monomer introduces carboxylic acid functionalities into the polymer backbone, opening avenues for further modifications, such as cross-linking or drug conjugation, which are of significant interest in the development of novel materials for biomedical and pharmaceutical applications.

Introduction

Polyetherketones (PEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PEKs typically involves a nucleophilic aromatic substitution reaction between an activated aromatic dihalide and a bisphenolate. By incorporating monomers with functional groups, such as this compound, the properties of the resulting polymer can be tailored for specific applications. The presence of the carboxylic acid group can enhance hydrophilicity, provide sites for covalent attachment of bioactive molecules, or enable post-polymerization cross-linking to improve mechanical properties and solvent resistance.

This document outlines the synthesis of a carboxylic acid-functionalized polyetherketone copolymer via the co-polymerization of this compound, hydroquinone, and 4,4'-difluorobenzophenone.

Synthesis of Carboxylic Acid-Functionalized Polyetherketone

Reaction Principle

The synthesis is achieved through a nucleophilic aromatic substitution polycondensation reaction. The hydroxyl groups of this compound and hydroquinone are deprotonated by a weak base, typically anhydrous potassium carbonate, to form highly nucleophilic phenoxide anions. These phenoxides then attack the electron-deficient carbon atoms of the 4,4'-difluorobenzophenone, displacing the fluoride ions and forming ether linkages. The carboxylic acid group of the this compound is carried into the polymer backbone as a pendant group.[1]

Experimental Protocols

Materials

| Material | Purity | Supplier | Notes |

| This compound | >98% | Sigma-Aldrich | Dry thoroughly before use. |

| Hydroquinone | >99% | Alfa Aesar | Recrystallize from water and dry under vacuum. |

| 4,4'-Difluorobenzophenone | >99% | TCI | Use as received. |

| Anhydrous Potassium Carbonate | >99% | Acros Organics | Finely ground and dried at 120°C for 24h. |

| Diphenyl Sulfone | >99% | Fisher Scientific | Use as received. |

| N,N-Dimethylacetamide (DMAc) | Anhydrous | Sigma-Aldrich | Use as received. |

| Toluene | Anhydrous | Sigma-Aldrich | Use as received. |

| Methanol | ACS Grade | VWR | Use as received. |

| Deionized Water | --- | --- | --- |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

-

Heating mantle with a temperature controller.

-

Vacuum oven.

-

Standard laboratory glassware.

Polymerization Procedure

The following protocol is a representative example for the synthesis of a polyetherketone copolymer with a specific molar ratio of the comonomers. The ratios can be adjusted to control the density of the carboxylic acid groups and the polymer's properties.

-

Reactor Setup: In a 250 mL three-necked flask, add this compound (e.g., 2.30 g, 0.01 mol), hydroquinone (e.g., 8.81 g, 0.08 mol), 4,4'-difluorobenzophenone (21.82 g, 0.10 mol), finely ground anhydrous potassium carbonate (13.82 g, 0.10 mol), diphenyl sulfone (100 g), and toluene (50 mL).

-

Inert Atmosphere: Equip the flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet. Purge the system with dry nitrogen for at least 30 minutes.

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. Toluene will begin to reflux, and any residual water will be removed azeotropically and collected in the Dean-Stark trap. Continue this process for approximately 4 hours.

-

Polymerization: After dehydration, slowly raise the temperature to 180-200°C to remove the toluene. Once the toluene has been removed, further increase the temperature to 280-320°C to initiate polymerization. The viscosity of the mixture will increase as the polymer chains grow. Maintain the reaction at this temperature for 6-8 hours under a constant gentle flow of nitrogen.

-

Isolation and Purification: After the polymerization is complete, allow the reaction mixture to cool to approximately 150°C. While still hot, pour the viscous solution into a large volume of rapidly stirring methanol or deionized water to precipitate the polymer.

-

Washing: Break up the solid polymer and wash it repeatedly with hot deionized water and then with methanol to remove the diphenyl sulfone, unreacted monomers, and inorganic salts.

-

Drying: Dry the purified polymer powder in a vacuum oven at 120°C for 24 hours.

Characterization and Expected Properties

The resulting carboxylic acid-functionalized polyetherketone is expected to be an amorphous or semi-crystalline polymer. The properties can be tailored by varying the molar ratio of this compound to hydroquinone.

Structural Characterization

-

FTIR Spectroscopy: The formation of the polymer can be confirmed by the appearance of a characteristic aryl ether stretching band around 1240 cm⁻¹ and the carbonyl stretching of the ketone at approximately 1650 cm⁻¹. The presence of the carboxylic acid group can be identified by a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure and determine the copolymer composition.

Thermal and Mechanical Properties

The following table summarizes the expected range of properties for carboxylic acid-functionalized polyetherketones based on data from analogous polymer systems.[1]

| Property | Expected Value | Method |

| Glass Transition Temperature (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |

| 5% Weight Loss Temperature (Td5%) | > 450 °C | Thermogravimetric Analysis (TGA) |

| Inherent Viscosity | 0.5 - 1.5 dL/g | Ubbelohde Viscometer (in conc. H₂SO₄) |

| Tensile Strength | 80 - 120 MPa | Universal Testing Machine |

| Tensile Modulus | 2.5 - 4.0 GPa | Universal Testing Machine |

Applications in Drug Development and Research

The carboxylic acid pendant groups on the polyetherketone backbone serve as versatile handles for a variety of applications:

-

Drug Delivery: Bioactive molecules, such as drugs or targeting ligands, can be covalently attached to the polymer via the carboxylic acid groups. This allows for the creation of polymer-drug conjugates for controlled release and targeted therapy.

-

Biomaterials: The polymer surface can be modified to improve biocompatibility or to immobilize proteins and peptides for tissue engineering applications.

-

Cross-linkable Resins: The carboxylic acid groups can be used for cross-linking reactions, for example, with diols or epoxides, to form thermosetting resins with enhanced mechanical properties and solvent resistance.[1] This is particularly useful for creating durable medical implants and devices.

-

Membranes: The introduction of carboxylic acid groups can increase the hydrophilicity and ion-exchange capacity of PEK membranes, making them suitable for applications in separation processes and as proton exchange membranes in fuel cells.

Safety Precautions

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Diphenyl sulfone is a high-boiling solvent; care should be taken to avoid thermal burns.

-

4,4'-Difluorobenzophenone is an irritant; wear appropriate personal protective equipment (gloves, safety glasses).

-

Concentrated sulfuric acid, if used for viscosity measurements, is highly corrosive and should be handled with extreme care.

Conclusion

The incorporation of this compound as a co-monomer in polyetherketone synthesis provides a straightforward method to produce functionalized high-performance polymers. The resulting materials with pendant carboxylic acid groups have significant potential in various advanced applications, particularly in the fields of drug development and biomedical engineering, where the ability to tailor material properties and conjugate bioactive molecules is highly desirable.

References

Application Notes and Protocols for the Polymerization of 4-(4-Hydroxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(4-(4-hydroxyphenoxy)benzoic acid), a high-performance aromatic polyester. The polymer's rigid rod-like structure imparts exceptional thermal stability and the potential for liquid crystalline behavior, making it a material of interest for advanced applications in specialty polymers and materials science. This document outlines two primary polymerization techniques: melt polycondensation and solution polycondensation.

Introduction

This compound is an AB-type monomer, possessing both a hydroxyl and a carboxylic acid functional group, making it suitable for self-condensation polymerization. The resulting polymer, poly(this compound), is an aromatic polyester with a linear, rigid backbone. Such polymers are known for their high thermal stability, chemical resistance, and mechanical strength. They are often investigated for applications requiring high-performance materials, including composites, fibers, and materials for electronics. The polymerization of this monomer can be achieved through several methods, with melt polycondensation being a common approach for aromatic polyesters.

Polymerization Techniques

Two primary methods for the polymerization of this compound are detailed below: melt polycondensation and solution polycondensation. Melt polycondensation is a solvent-free method that involves heating the monomer above its melting point to initiate polymerization. Solution polycondensation, on the other hand, is carried out in a high-boiling solvent, which can allow for lower reaction temperatures and better control over the polymerization process.

Quantitative Data Summary

The following table summarizes representative quantitative data for poly(this compound) synthesized via different techniques. It is important to note that specific values can vary depending on the precise experimental conditions. The data presented here are based on typical results obtained for structurally similar aromatic polyesters.

| Parameter | Melt Polycondensation | Solution Polycondensation |

| Reaction Temperature | 250-320°C | 180-220°C |

| Reaction Time | 4-8 hours | 6-12 hours |

| Catalyst | None or Antimony(III) oxide | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) |

| Molecular Weight (Mn) | 15,000 - 30,000 g/mol | 10,000 - 25,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.5 - 2.2 |

| Glass Transition Temp. (Tg) | 160 - 190°C[1] | 150 - 180°C |

| Melting Temperature (Tm) | > 350°C (often decomposes before melting)[2] | > 350°C (often decomposes before melting) |

| Decomposition Temp. (Td) | > 450°C[1] | > 450°C |

Experimental Protocols

Protocol 1: Melt Polycondensation

This protocol involves a two-step process: the acetylation of the this compound monomer, followed by melt polycondensation of the acetylated monomer. Acetylation of the phenolic hydroxyl group is a common strategy in the synthesis of aromatic polyesters to increase the reactivity and prevent side reactions.[3]

Materials:

-

This compound

-

Acetic anhydride

-

Antimony(III) oxide (optional, as catalyst)

-

Nitrogen gas (high purity)

-

Methanol

-

Acetone

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer with a high-torque motor

-

Distillation condenser and receiver

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Schlenk line or similar inert atmosphere setup

Procedure:

Step 1: Acetylation of this compound

-

Place this compound and a 10% molar excess of acetic anhydride into a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

Flush the flask with nitrogen gas.

-

Heat the mixture to 140-150°C with constant stirring under a nitrogen atmosphere for 3-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess acetic anhydride and acetic acid by-product under reduced pressure. The product, 4-acetoxy-(4-phenoxy)benzoic acid, is a white solid.

Step 2: Melt Polycondensation

-

To the flask containing the acetylated monomer, add a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm), if desired.

-

Equip the flask for distillation with a mechanical stirrer.

-

Begin heating the flask under a slow stream of nitrogen.

-

Gradually increase the temperature to 250-280°C over 1-2 hours. Acetic acid will begin to distill off as the polycondensation reaction proceeds.

-

Once the initial distillation of acetic acid subsides, gradually increase the temperature to 300-320°C.

-

Slowly apply a vacuum to the system over 1-2 hours, eventually reaching a high vacuum (<1 mmHg).

-

Continue the reaction under high vacuum and high temperature for an additional 2-4 hours. The viscosity of the melt will increase significantly.

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polymer will be a solid plug. Carefully break up and remove the polymer from the flask.

-

The polymer can be purified by grinding it into a powder and washing it with hot methanol and then acetone to remove any residual monomer and oligomers.

-

Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

dot

Caption: Workflow for Melt Polycondensation of this compound.

Protocol 2: Solution Polycondensation

Solution polycondensation can be an alternative when lower processing temperatures are desired or to achieve a more controlled polymerization. This method often employs condensing agents to facilitate the esterification reaction at lower temperatures.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or Diphenyl ether

-

Anhydrous pyridine

-

Methanol

-

Hydrochloric acid (1 M)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Nitrogen inlet and outlet

-

Addition funnel

-

Sintered glass funnel

Procedure:

-

Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of nitrogen.

-

Dissolve this compound and a catalytic amount of DMAP (5 mol%) in anhydrous NMP in a three-necked flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (as an acid scavenger, 1.1 equivalents) to the solution and stir until all components are dissolved.

-

In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous NMP.

-

Slowly add the DCC solution to the monomer solution at room temperature using an addition funnel over 30-60 minutes.

-

After the addition is complete, heat the reaction mixture to 80-100°C and maintain for 24 hours with continuous stirring under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Pour the filtrate into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Collect the polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomer and residual solvent.

-

To remove any remaining DMAP and pyridine, stir the polymer in a dilute solution of hydrochloric acid (1 M) for 1 hour, then filter and wash with deionized water until the washings are neutral.

-

Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

dot

Caption: Workflow for Solution Polycondensation of this compound.

Applications and Further Research

Poly(this compound) is expected to exhibit properties characteristic of wholly aromatic polyesters, including:

-

High Thermal Stability: The aromatic backbone provides excellent resistance to thermal degradation, making it suitable for high-temperature applications.

-

Chemical Resistance: The polymer is anticipated to be resistant to a wide range of solvents and chemicals.

-

Liquid Crystalline Properties: The rigid, linear structure may allow for the formation of liquid crystalline phases in the melt, which can be exploited to produce highly oriented fibers and molded parts with exceptional mechanical properties.

For researchers in drug development, while the polymer itself may not be a primary therapeutic agent, its high stability and potential for functionalization could make it a candidate for use in drug delivery systems, medical devices, or as a specialty coating for implants where biocompatibility is established.

Further research could focus on the copolymerization of this compound with other hydroxy acids to tailor the thermal and mechanical properties of the resulting materials. Investigation into the processing of this polymer from its liquid crystalline state could also lead to the development of materials with anisotropic properties for advanced applications.

References

- 1. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of 4-(4-Hydroxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxyphenoxy)benzoic acid is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which include a biphenyl ether linkage and a carboxylic acid group. The esterification of this acid is a crucial step in the synthesis of various derivatives with potential applications as pharmaceuticals, liquid crystals, and polymers. This document provides detailed protocols for the esterification of this compound, focusing on the widely used Fischer-Speier esterification method.

Data Presentation

The following table summarizes typical quantitative data for the Fischer esterification of aromatic hydroxy acids, which can be adapted for this compound.

| Parameter | Methyl Ester | Ethyl Ester |

| Starting Material | This compound | This compound |

| Alcohol | Methanol | Ethanol |

| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |

| Molar Ratio (Acid:Alcohol) | 1:10 to 1:20 | 1:15 to 1:25 |

| Reaction Temperature | Reflux (approx. 65°C) | Reflux (approx. 78°C) |

| Reaction Time | 12 - 24 hours | 15 - 30 hours |

| Typical Yield | 85 - 95% | 80 - 90% |

| Purification Method | Recrystallization | Recrystallization |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(4-Hydroxyphenoxy)benzoate via Fischer Esterification

This protocol describes the synthesis of the methyl ester of this compound using methanol and a sulfuric acid catalyst.

Materials:

-

This compound

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Diethyl Ether (or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol (e.g., for 10 g of acid, use 150-200 mL of methanol).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring (e.g., 1-2 mL for 10 g of acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water. Extract the aqueous mixture with diethyl ether or ethyl acetate (e.g., 3 x 100 mL).

-

Washing: Combine the organic extracts in a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude methyl 4-(4-hydroxyphenoxy)benzoate by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to yield the pure ester.